Cas no 3813-69-2 (pentan-2-yl 4-methylbenzenesulfonate)

pentan-2-yl 4-methylbenzenesulfonate structure
3813-69-2 structure
Product Name:pentan-2-yl 4-methylbenzenesulfonate
Numero CAS:3813-69-2
MF:C12H18O3S
MW:242.334522724152
CID:923077
PubChem ID:99753
Update Time:2025-07-18

pentan-2-yl 4-methylbenzenesulfonate Proprietà chimiche e fisiche

Nomi e identificatori

    • pentan-2-yl 4-methylbenzenesulfonate
    • 1-Methylbutyl tosylate
    • 2-< p-Toluolsulfonyloxy> -pentan
    • 2-amyl tosylate
    • 2-pentanol tosylate
    • 2-Pentanol, 4-methylbenzenesulfonate
    • 2-Pentanol, p-toluenesulfonate
    • 2-Pentyl p-toluenesulfonate
    • 2-Pentyl tosylate
    • 2-Pentyl-< 4-toluol> -sulfonat
    • amp
    • BRN 2417601
    • OSWR D1
    • p-Toluenesulfonic acid, 2-pentyl ester
    • Toluol-4-sulfonsaeure-(1-methyl-butylester)
    • WLN: 3Y1&amp
    • p-Toluenesulfonic acid 1-methylbutyl ester
    • NSC-203383
    • MFCD01679641
    • CS-0259483
    • 3813-69-2
    • 4-11-00-00251 (Beilstein Handbook Reference)
    • SCHEMBL3634964
    • 2-Pentanol, 2-(4-methylbenzenesulfonate)
    • WLN: 3Y1&OSWR D1
    • NSC 203383
    • p-toluenesulfonic acid 1-methyl-butyl ester
    • DTXSID50884014
    • G57924
    • methylbutanol tosylate
    • EN300-7348355
    • Pentan-2-yl 4-methylbenzene-1-sulfonate
    • NSC203383
    • Inchi: 1S/C12H18O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3
    • Chiave InChI: HQSHAZLGVDYADJ-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C)CCC

Proprietà calcolate

  • Massa esatta: 242.09774
  • Massa monoisotopica: 242.098
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 284
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 51.8Ų

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 343.9°C at 760 mmHg
  • Punto di infiammabilità: 161.8°C
  • Indice di rifrazione: 1.502
  • PSA: 43.37
  • LogP: 3.96970

pentan-2-yl 4-methylbenzenesulfonate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB359830-250mg
2-Pentyl p-toluenesulfonate; .
3813-69-2
250mg
€482.50 2025-02-21
abcr
AB359830-1g
2-Pentyl p-toluenesulfonate; .
3813-69-2
1g
€946.00 2025-02-21
A2B Chem LLC
AG06268-50mg
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
50mg
$178.00 2024-04-20
A2B Chem LLC
AG06268-100mg
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
100mg
$248.00 2024-04-20
A2B Chem LLC
AG06268-250mg
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
250mg
$340.00 2024-04-20
A2B Chem LLC
AG06268-500mg
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
500mg
$541.00 2024-04-20
A2B Chem LLC
AG06268-1g
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
1g
$682.00 2024-04-20
A2B Chem LLC
AG06268-2.5g
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
2.5g
$1301.00 2024-04-20
A2B Chem LLC
AG06268-5g
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
5g
$1908.00 2024-04-20
A2B Chem LLC
AG06268-10g
p-Toluenesulfonic acid 1-methylbutyl ester
3813-69-2 95%
10g
$2812.00 2024-04-20

pentan-2-yl 4-methylbenzenesulfonate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:3813-69-2)pentan-2-yl 4-methylbenzenesulfonate
Numero d'ordine:A1233869
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 19:27
Prezzo ($):286/561
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3813-69-2)pentan-2-yl 4-methylbenzenesulfonate
A1233869
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):286/561
Email